N-methylquinolin-6-amine

Descripción general

Descripción

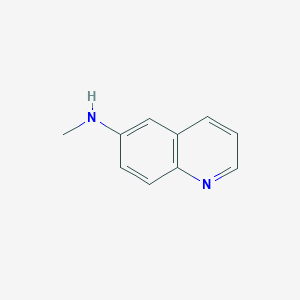

N-methylquinolin-6-amine is an organic compound with the molecular formula C10H10N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound consists of a quinoline ring system with a methyl group attached to the nitrogen atom at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methylquinolin-6-amine typically involves the methylation of quinolin-6-amine. One common method is the reaction of quinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Methylation Methods

N-Methylquinolin-6-amine can be synthesized via selective methylation of quinolin-6-amine. Key methods include:

Sodium Hydride/Methyl Iodide

-

Reaction Conditions : Sodium hydride (NaH) and methyl iodide (MeI) in THF/DMF at 80°C for 24 hours .

-

Yield : Requires 8 equivalents of MeI for optimal conversion to N-methyl derivatives .

-

Mechanism : Base deprotonates the amine, enabling nucleophilic attack by MeI.

Transition Metal Catalysis

-

Ni/ZnAlOₓ Catalyst : Calcined at 600°C, this mixed-metal oxide enables selective mono-N-methylation using methanol as the methyl donor .

-

Ir-Hydride Catalysis : Iridium complexes (e.g., Ir(III) catalyst 2b ) facilitate N-methylation via a metal-hydride mechanism. Methanol is deprotonated, forming formaldehyde intermediates that react with amines to form imines, which are subsequently reduced .

| Catalyst | Conditions | Yield Range | Source |

|---|---|---|---|

| Sodium Hydride/MeI | THF/DMF, 80°C, 24 h | Variable | |

| Ni/ZnAlOₓ | 600°C, H₂/Ar atmosphere | High | |

| Ir(III) Catalyst | KO⁻Bu, 120°C, CD₃OD | 71% (deuterated product) |

Substitution Reactions

This compound participates in C-N coupling and nucleophilic substitution:

Smiles Rearrangement

This method synthesizes N-substituted derivatives from 6-hydroxyquinoline:

-

Reaction : 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in the presence of Cs₂CO₃/K₂CO₃ .

-

Scope : Produces N-aryl/alkyl-6-aminoquinolines with yields up to 99% .

-

Mechanism : Intramolecular nucleophilic aromatic substitution followed by hydrolysis .

| Reagent | Base | Yield Range | Source |

|---|---|---|---|

| N-alkyl/aryl-2-chloroacetamide | Cs₂CO₃/K₂CO₃ | 75–99% |

Amine Substitution

-

Alkylation : Reacts with alkyl halides (e.g., MeI) under basic conditions to form N,N-dimethyl derivatives .

-

Acetylation : Treated with acyl chlorides (e.g., TsCl) for selective protection of the amine group .

N-Dealkylation

-

Palladium-Catalyzed Demethylation : Removes methyl groups via C-H activation and protonolysis, forming iminium intermediates that hydrolyze to secondary amines .

-

Conditions : Pd(OAc)₂ and oxidants like O₂ in heated solvents (e.g., benzene) .

Imine Reduction

-

Metal-Hydride Pathway : Iridium catalysts reduce imine intermediates to amines, as observed in NMR studies (hydride peaks at δ = −16.4 ppm) .

Metal Hydride Mechanism

In Ir-catalyzed methylation:

-

Deprotonation of methanol forms a metal-bound alkoxy species.

-

Oxidative cleavage generates formaldehyde and a metal hydride.

-

Imine formation and subsequent reduction yield the methylated amine .

Smiles Rearrangement

Key steps:

Aplicaciones Científicas De Investigación

Biological Applications

The biological activity of N-methylquinolin-6-amine has attracted considerable attention, particularly in medicinal chemistry. Research indicates potential applications in:

1. Anticancer Activity:

- A study reported that derivatives of this compound displayed significant inhibition against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cancer lines using MTT bio-assay methods . This suggests that compounds derived from this compound could serve as lead compounds in cancer therapy.

2. Antimicrobial Properties:

- The compound has been investigated for its antimicrobial properties, with studies indicating that it may inhibit bacterial enzymes, leading to cell death. This mechanism positions it as a candidate for developing new antimicrobial agents.

3. Acetylcholinesterase Inhibition:

- Research has highlighted the potential of this compound derivatives as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease . These compounds could enhance memory and cognitive functions.

Industrial Applications

In addition to its biological applications, this compound has industrial relevance:

1. Material Science:

- The compound is utilized in developing materials with specific electronic and optical properties due to its unique structural characteristics. This includes applications in organic electronics and photonic devices.

2. Chemical Synthesis:

- As a versatile building block, this compound is employed in synthesizing more complex organic molecules, facilitating advancements in chemical research and development .

Case Study 1: Anticancer Activity

A study synthesized various substituted 2-amino derivatives from this compound and evaluated their anticancer activity against multiple cancer cell lines. Results indicated significant cytotoxic effects, establishing a foundation for further drug development aimed at cancer treatment .

Case Study 2: Acetylcholinesterase Inhibition

Research on the acetylcholinesterase inhibitory activity of N-substituted 6-aminoquinolines demonstrated promising results, suggesting potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Mecanismo De Acción

The mechanism of action of N-methylquinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.

Comparación Con Compuestos Similares

- Quinoline

- Quinolin-6-amine

- N-methylquinoline

Comparison: N-methylquinolin-6-amine is unique due to the presence of both a methyl group and an amine group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. Quinoline, for instance, lacks the amine group, while quinolin-6-amine does not have the methyl group. N-methylquinoline, on the other hand, lacks the amine group, making this compound more versatile in its applications.

Actividad Biológica

N-methylquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a quinoline derivative characterized by a methyl group and an amine group positioned at the 6th carbon of the quinoline ring. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Quinoline derivatives have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. A study highlighted that compounds with a methyl group at the C-8 position and an amino group at C-6, similar to this compound, enhance antibacterial efficacy .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Ciprofloxacin | 16 | Staphylococcus aureus |

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies on structurally related compounds demonstrate that quinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown significant inhibition against HepG2 (liver cancer) and KB (oral squamous cell carcinoma) cell lines . The mechanisms may involve interference with DNA replication and apoptosis induction.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against infections and cancer.

- Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in microbial cells, leading to cell death.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of both the methyl and amine groups enhances its interaction with biological targets compared to other quinoline derivatives.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Methylquinoline | Quinoline | Exhibits antimicrobial activity |

| 7-Methylquinolin-8-amine | Quinoline | Potential anticancer properties |

| 3-Chloro-N-methylquinolin-6-amine | Chlorinated Quinoline | Increased reactivity due to chlorine |

| 8-Hydroxyquinoline | Hydroxyquinoline | Known for chelating metal ions |

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of quinolines for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It was found that this compound derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

- Anticancer Screening : In vitro studies involving HepG2 and KB cell lines showed that certain derivatives of this compound inhibited cell growth significantly, suggesting potential as anticancer agents .

Propiedades

IUPAC Name |

N-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCHBBZIBFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-38-9 | |

| Record name | N-methylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.